

# Introduction: The Utility of a Bifunctional Building Block

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## Compound of Interest

Compound Name: 3-Hydrazinylpropan-1-ol

CAS No.: 40440-12-8

Cat. No.: B1313418

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**3-Hydrazinylpropan-1-ol** is a fascinating and highly useful molecule in the landscape of chemical synthesis and drug discovery. As a bifunctional organic compound, it possesses both a primary alcohol (-OH) and a terminal hydrazine (-NHNH<sub>2</sub>) group. This unique combination of reactive sites, separated by a flexible three-carbon propyl linker, makes it an invaluable building block for creating more complex molecular architectures. The nucleophilicity of the hydrazine moiety allows for the formation of hydrazones and various heterocyclic systems, while the hydroxyl group offers a handle for esterification, etherification, or further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its applications for researchers and drug development professionals.

## PART 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a reagent is paramount before its inclusion in any synthetic workflow. These characteristics dictate its solubility, reactivity, and appropriate handling procedures.

### Chemical Identity and Structure

The unambiguous identification of **3-Hydrazinylpropan-1-ol** is established through its standardized chemical identifiers.

- IUPAC Name: **3-hydrazinylpropan-1-ol**
- CAS Number: 40440-12-8[1]
- Molecular Formula: C<sub>3</sub>H<sub>10</sub>N<sub>2</sub>O[1]
- Molecular Weight: 90.12 g/mol [1][2]
- SMILES: NNCCCO[1]
- InChI Key: WMRXHQRDCIXTCD-UHFFFAOYSA-N

The molecule's structure consists of a propanol backbone with a hydrazine substituent at the C3 position.

Caption: Chemical structure of **3-Hydrazinylpropan-1-ol**.

## Physicochemical Properties

The physicochemical properties of **3-Hydrazinylpropan-1-ol**, summarized in the table below, are crucial for predicting its behavior in various solvent systems and its potential as a drug-like fragment.

Property	Value	Source
Molecular Weight	90.12 g/mol	[1]
Topological Polar Surface Area (TPSA)	58.28 Å <sup>2</sup>	[1]
LogP (predicted)	-1.1679	[1]
Hydrogen Bond Donors	3	[1][2]
Hydrogen Bond Acceptors	3	[1][2]
Rotatable Bonds	3	[1]
Storage Temperature	-20°C, under nitrogen	[1]

The negative LogP value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water, methanol, and ethanol. The TPSA, a key metric in drug design, is within a range that suggests good potential for oral bioavailability.

## Spectroscopic Profile (Predicted)

While extensive published spectra for this specific molecule are scarce[3], its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show four distinct signals. The two protons on the carbon adjacent to the oxygen (-CH<sub>2</sub>-OH) would appear as a triplet. The central methylene group (-CH<sub>2</sub>-) would be a quintet. The protons on the carbon next to the hydrazine (-CH<sub>2</sub>-NH-) would present as a triplet. The protons on the hydroxyl and hydrazine groups (-OH, -NH, -NH<sub>2</sub>) would likely appear as broad singlets that are exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display three signals for the three distinct carbon atoms of the propyl chain, each shifted according to its proximity to the electronegative oxygen and nitrogen atoms.

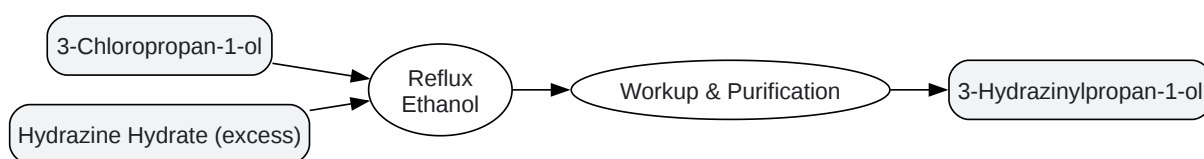
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band around 3300-3400  $\text{cm}^{-1}$  corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the alkyl chain would be observed just below 3000  $\text{cm}^{-1}$ .<sup>[4]</sup>
- Mass Spectrometry (EI-MS): The electron impact mass spectrum should show a molecular ion ( $\text{M}^+$ ) peak at  $m/z = 90$ . Key fragmentation patterns would likely include the loss of water ( $m/z = 72$ ), the loss of the hydroxyl group ( $m/z = 73$ ), and cleavage of the N-N bond.<sup>[5]</sup>

## PART 2: Synthesis and Experimental Protocols

The synthesis of **3-Hydrazinylpropan-1-ol** is most practically achieved via nucleophilic substitution of a suitable 3-halopropanol precursor with hydrazine. The following protocol details a robust method using 3-chloropropan-1-ol.

### Synthetic Workflow

The causality behind this experimental choice is straightforward: hydrazine is a potent nucleophile, and the chlorine atom on 3-chloropropan-1-ol is a good leaving group. Using an excess of hydrazine hydrate not only drives the reaction to completion but also minimizes the formation of undesired dialkylated byproducts.



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Caption: Workflow for the synthesis of **3-Hydrazinylpropan-1-ol**.

### Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned.

Materials:

- 3-Chloropropan-1-ol (1.0 eq)[6]
- Hydrazine hydrate (5.0 eq, ~64% solution in water)
- Ethanol (as solvent)
- Diethyl ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, condenser, heating mantle, magnetic stirrer
- Separatory funnel

#### Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropropan-1-ol (e.g., 9.45 g, 0.1 mol) dissolved in 50 mL of ethanol.
- **Reagent Addition:** While stirring, slowly add hydrazine hydrate (e.g., 25 mL, ~0.5 mol) to the flask. The addition may be slightly exothermic.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
- **Workup:** To the resulting residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-polar impurities. The product, being highly polar, will remain in the aqueous layer.
- **Product Isolation:** The aqueous layer now contains the desired product. Due to its high water solubility, isolation is best achieved by removing the water under high vacuum (lyophilization is an option if available) or by careful distillation under reduced pressure.

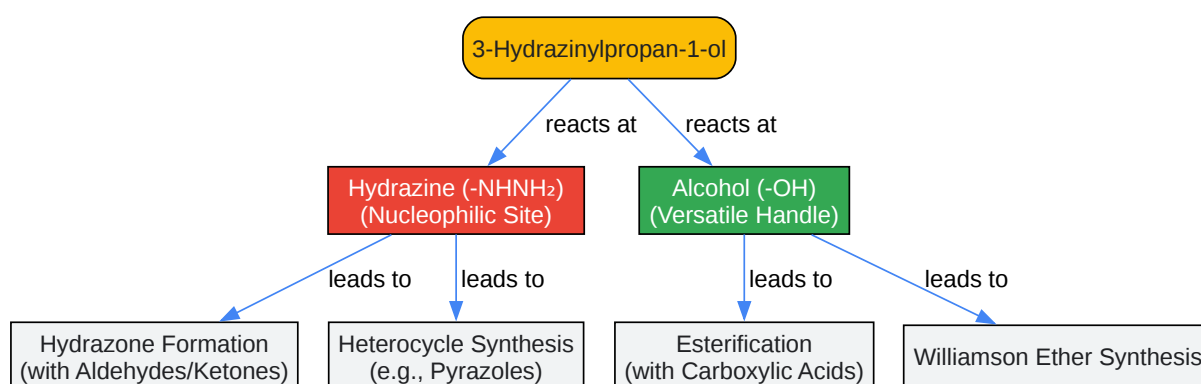
- **Drying and Storage:** If any residual water is present, the crude product can be dried over anhydrous magnesium sulfate, filtered, and the solvent removed again. The final product should be stored at  $-20^{\circ}\text{C}$  under a nitrogen atmosphere to prevent oxidation.[1]

## PART 3: Reactivity and Applications in Drug Development

The true value of **3-Hydrazinylpropan-1-ol** lies in its dual reactivity, which allows for its use as a versatile scaffold or linker in the synthesis of pharmaceutically relevant molecules.[7]

### Core Reactivity

The hydrazine group is a strong nucleophile, readily reacting with electrophiles. The primary alcohol can be oxidized or converted to other functional groups.



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Caption: Key reactive sites of **3-Hydrazinylpropan-1-ol**.

### Application in Medicinal Chemistry

The hydrazide and hydrazine functionalities are prevalent in many approved drugs and are considered important pharmacophores.[7][8] **3-Hydrazinylpropan-1-ol** serves as an excellent starting material for incorporating this functionality.

- **Linker Technology:** In fields like antibody-drug conjugates (ADCs), stable linkers are required to attach a cytotoxic payload to an antibody. The dual functionality of **3-hydrazinylpropan-1-ol** allows it to be incorporated into linker designs, where the hydrazine can form a stable bond to the drug and the alcohol can be functionalized for attachment to the antibody.
- **Scaffold for Heterocycles:** Hydrazines are key precursors for the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridazines, which are common cores in many bioactive molecules.[9][10] For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole ring, a scaffold known for anti-inflammatory and anticancer activities.[11]
- **Prodrug Design:** The hydroxyl group can be esterified with a parent drug to create a prodrug. [12] This can improve the drug's solubility or pharmacokinetic profile, with the ester being cleaved in vivo to release the active pharmaceutical ingredient.

## PART 4: Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling **3-Hydrazinylpropan-1-ol**.

- **Hazards:** This compound is classified as causing skin corrosion/irritation and serious eye damage. It is harmful if swallowed.[13]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side shields, and a lab coat.[14][15] All manipulations should be performed within a chemical fume hood to avoid inhalation of any vapors.[15]
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][14] For long-term stability, storage at -20°C under an inert atmosphere like nitrogen is recommended.[1]
- **Spill & Disposal:** In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not allow the product to enter drains. All waste must be disposed of according to local, state, and federal regulations.[13]

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